molecular formula C10H16O B12587006 2-Methyl-3-(prop-2-en-1-yl)cyclohex-2-en-1-ol CAS No. 645421-42-7

2-Methyl-3-(prop-2-en-1-yl)cyclohex-2-en-1-ol

Cat. No.: B12587006
CAS No.: 645421-42-7
M. Wt: 152.23 g/mol
InChI Key: QDHUVXAZPXUPNI-UHFFFAOYSA-N
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Description

2-Methyl-3-(prop-2-en-1-yl)cyclohex-2-en-1-ol is a bicyclic monoterpenoid alcohol with a hydroxyl group at position 1, a methyl group at position 2, and a propenyl (allyl) substituent at position 3 of a cyclohexene ring. Its molecular formula is C₁₀H₁₆O, giving it a molecular weight of 152.23 g/mol (calculated).

Properties

CAS No.

645421-42-7

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

2-methyl-3-prop-2-enylcyclohex-2-en-1-ol

InChI

InChI=1S/C10H16O/c1-3-5-9-6-4-7-10(11)8(9)2/h3,10-11H,1,4-7H2,2H3

InChI Key

QDHUVXAZPXUPNI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CCCC1O)CC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(prop-2-en-1-yl)cyclohex-2-en-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexene, which undergoes a series of reactions to introduce the methyl and prop-2-en-1-yl groups.

    Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of 2-Methyl-3-(prop-2-en-1-yl)cyclohex-2-en-1-ol may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies and optimized reaction conditions ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(prop-2-en-1-yl)cyclohex-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.

Scientific Research Applications

2-Methyl-3-(prop-2-en-1-yl)cyclohex-2-en-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(prop-2-en-1-yl)cyclohex-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully understand its mechanism of action.

Comparison with Similar Compounds

Structural Analogs: Cyclohexenols vs. Cyclopentenols

2-Methyl-3-(prop-2-en-1-yl)cyclopent-2-en-1-ol (C₉H₁₄O, MW: 138.21 g/mol) shares functional groups with the target compound but features a five-membered cyclopentene ring instead of a six-membered cyclohexene .

  • Reactivity : The allyl group in both compounds offers sites for electrophilic addition, but the cyclohexene derivative’s larger ring may reduce steric hindrance during reactions.

Functional Group Variations: Alcohols vs. Ketones

5,5-Dimethyl-3-(2-methylprop-1-enyl)cyclohex-2-en-1-one (C₁₂H₁₈O, MW: 178.27 g/mol) replaces the hydroxyl group with a ketone at position 1 .

  • Hydrogen Bonding : The absence of a hydroxyl group in the ketone derivative reduces polarity and water solubility compared to the target compound.
  • Boiling Points : Ketones generally exhibit higher boiling points due to dipole-dipole interactions, but the allyl group in the target compound may enhance volatility.

Substituent Effects: Allyl vs. Methyl/Isopropyl Groups

1-Methyl-4-propan-2-ylcyclohex-3-en-1-ol (C₁₀H₁₈O, MW: 154.25 g/mol) features an isopropyl group instead of an allyl substituent .

  • Steric Effects : The bulky isopropyl group may hinder reactions at the cyclohexene ring compared to the more accessible allyl group in the target compound.
  • Synthetic Utility : The allyl group in the target compound enables conjugation and polymerization reactions, absent in methyl/isopropyl-substituted analogs.

Silylated Derivatives

2-[(Trimethylsilyl)methyl]-2-cyclohexen-1-ol (C₁₀H₂₀OSi, MW: 184.35 g/mol) introduces a trimethylsilyl group, significantly altering steric and electronic properties .

  • Applications : Silyl groups are often used as protective moieties in synthesis, a feature absent in the target compound.

Data Tables

Table 1: Molecular Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Key Substituent
2-Methyl-3-(prop-2-en-1-yl)cyclohex-2-en-1-ol C₁₀H₁₆O 152.23 Alcohol Allyl (position 3)
2-Methyl-3-(prop-2-en-1-yl)cyclopent-2-en-1-ol C₉H₁₄O 138.21 Alcohol Allyl (position 3)
5,5-Dimethyl-3-(2-methylprop-1-enyl)cyclohex-2-en-1-one C₁₂H₁₈O 178.27 Ketone Allyl (position 3)
1-Methyl-4-propan-2-ylcyclohex-3-en-1-ol C₁₀H₁₈O 154.25 Alcohol Isopropyl (position 4)
2-[(Trimethylsilyl)methyl]-2-cyclohexen-1-ol C₁₀H₂₀OSi 184.35 Alcohol Trimethylsilyl

Biological Activity

2-Methyl-3-(prop-2-en-1-yl)cyclohex-2-en-1-ol, also known as 2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ol, is a compound belonging to the class of monoterpenoids. This article explores its biological activity, including antimicrobial, anti-inflammatory, and potential therapeutic effects based on various studies and research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C13_{13}H20_{20}O
CAS Number 99-48-9
IUPAC Name 5-isopropenyl-2-methyl-2-cyclohexen-1-ol
Molecular Weight 196.30 g/mol
Melting Point Not specified
Boiling Point Not specified

Antimicrobial Activity

Research has shown that 2-Methyl-3-(prop-2-en-1-yl)cyclohex-2-en-1-ol exhibits significant antimicrobial properties. A study conducted on various bacterial strains revealed that the compound demonstrated strong inhibitory effects against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 3.12 to 6.25 µg/mL . The mechanism of action appears to involve disruption of bacterial cell membranes.

Anti-inflammatory Effects

In vitro studies have indicated that this compound possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential role in managing inflammatory conditions . The compound's ability to modulate inflammatory pathways may be linked to its structural features, which allow it to interact effectively with cellular receptors involved in inflammation.

Antioxidant Activity

The antioxidant capacity of 2-Methyl-3-(prop-2-en-1-yl)cyclohex-2-en-1-ol has been evaluated using various assays. It was found to scavenge free radicals effectively, thus reducing oxidative stress in cellular models. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in numerous diseases, including cancer and neurodegenerative disorders .

Study on Antimicrobial Efficacy

A bioassay-guided fractionation study isolated 2-Methyl-3-(prop-2-en-1-yl)cyclohex-2-en-1-ol from Annona emarginata. The isolated compound was tested against multiple bacterial strains, confirming its efficacy as an antimicrobial agent. The study highlighted the structure–activity relationship (SAR), indicating that modifications in the molecular structure could enhance its antimicrobial potency .

In Vivo Evaluation

In vivo studies assessing the anti-inflammatory effects of this compound demonstrated a reduction in edema in animal models subjected to inflammatory stimuli. The results indicated that treatment with the compound led to a significant decrease in paw swelling compared to control groups, supporting its potential therapeutic applications in inflammatory diseases .

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